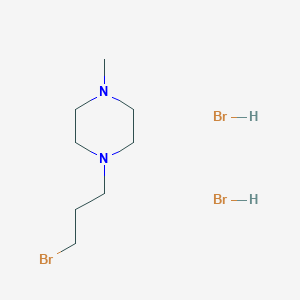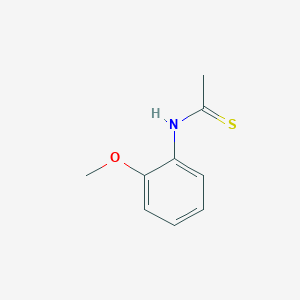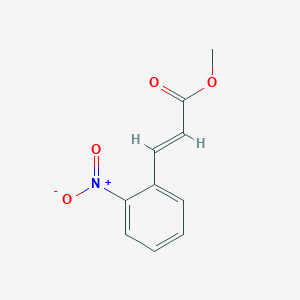
(E)-Methyl 3-(2-nitrophenyl)acrylate
描述
(E)-Methyl 3-(2-nitrophenyl)acrylate, also known as MNP, is a common organic compound used for a variety of purposes in scientific research. It is a nitro-containing compound belonging to the acrylate family, and is used in a variety of applications, including synthetic organic chemistry, materials science, and biochemistry. MNP is a versatile compound, with a wide range of applications in the lab.
科学研究应用
Synthesis and Biological Activity
(E)-Methyl 3-(2-nitrophenyl)acrylate has been synthesized via modification of methyl trans-cinnamate, demonstrating potential in enhancing biological activity. Research has shown that this compound exhibits cytotoxic activity against P388 Murine Leukemia cells, indicating its potential use in cancer research and treatment. The compound's structure was confirmed using various spectroscopic methods, and its biological activity was specifically assessed against leukemia cells (Ernawati & Khoirunni’mah, 2015).
Electrochemical Study and Anticancer Properties
Electrochemical experiments with (E)-Methyl 3-(2-nitrophenyl)acrylate have been conducted to understand its behavior in different media. The compound shows typical reduction behavior of nitroaromatics and has been identified as a bioreductive agent with potential glutathione depleting function. This electrochemical behavior is crucial in understanding the anticancer activity of the compound (Goulart et al., 2007).
Polymer Synthesis and Characterization
(E)-Methyl 3-(2-nitrophenyl)acrylate has been used in the synthesis of copolymers with styrene. These copolymers were characterized using various techniques, including spectroscopy and thermogravimetric analyses, to determine their molecular weights and thermal properties. This research is significant for developing new materials with specific desired properties (Thamizharasi et al., 1996).
Electrochemical Behavior on Glassy Carbon Electrode
The electrochemical behavior of (E)-Methyl 3-(2-nitrophenyl)acrylate on a glassy carbon electrode has been studied, revealing its irreversible reduction and the formation of reduction products. This research provides insights into the electrochemical properties of the compound, which can be vital in various applications, including sensor development and electrochemical analysis (Shah et al., 2009).
属性
IUPAC Name |
methyl (E)-3-(2-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNUVQQEHKTCG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-nitrophenyl)acrylate | |
CAS RN |
612-43-1 | |
| Record name | NSC4156 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

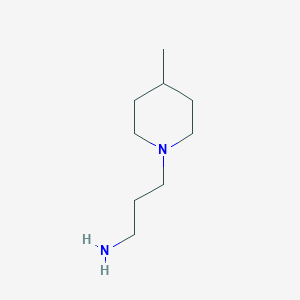
![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
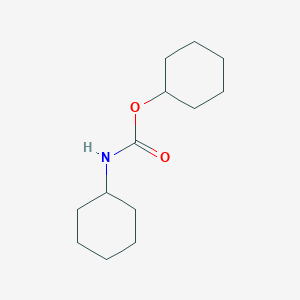
![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)
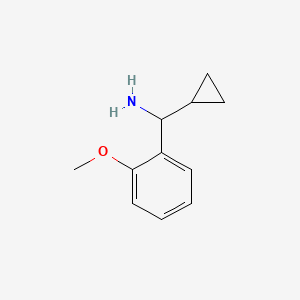
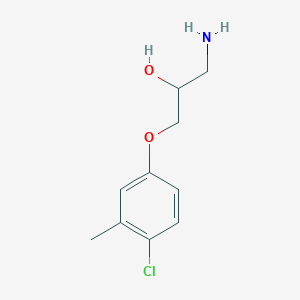
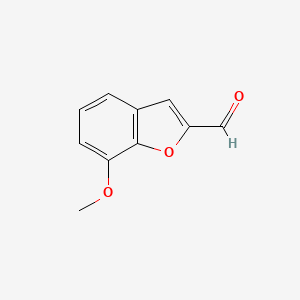
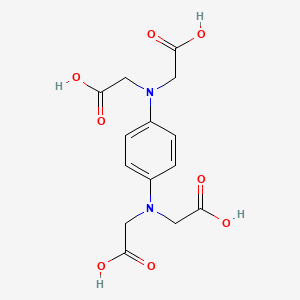
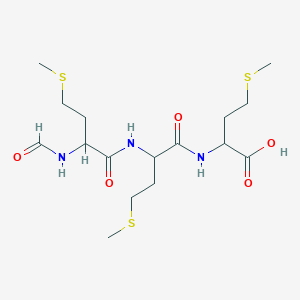
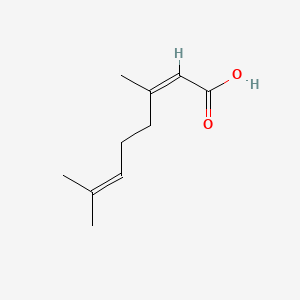
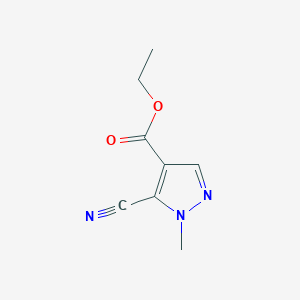
![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
